molecular formula C12H8Br2N4 B15061816 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine

2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15061816
M. Wt: 368.03 g/mol
InChI Key: ZWWZAEIHQUXXAK-UHFFFAOYSA-N
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Description

2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with benzyl and dibromo substituents. It is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . This reaction can be facilitated under microwave irradiation, which provides an eco-friendly and efficient approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using commercially available reagents. The process typically includes steps such as cyclization, bromination, and benzylation, followed by purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation, and reducing agents for reduction. Conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine include other triazolopyrazines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and dibromo groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Properties

Molecular Formula

C12H8Br2N4

Molecular Weight

368.03 g/mol

IUPAC Name

2-benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H8Br2N4/c13-9-7-18-12(11(14)15-9)16-10(17-18)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

ZWWZAEIHQUXXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C=C(N=C(C3=N2)Br)Br

Origin of Product

United States

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